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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B13447747 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the performance of key Rauwolfia alkaloid analogs, supported by

experimental data. The focus is on analogs of Yohimbine and Reserpine, two of the most well-

studied alkaloids from the Rauwolfia species, targeting the alpha-2 adrenergic receptor (α2-AR)

and the vesicular monoamine transporter 2 (VMAT2), respectively.

The initial investigation into "Rauvoyunine C" yielded no significant scientific literature,

suggesting it may be a rare, misnamed, or poorly characterized compound. Consequently, this

analysis pivots to the extensively researched and pharmacologically significant analogs of

Yohimbine and Reserpine.

Yohimbine Analogs as Alpha-2 Adrenergic Receptor
Antagonists
Yohimbine is a well-known antagonist of α2-adrenergic receptors, which are G-protein coupled

receptors involved in regulating neurotransmitter release. Analogs of Yohimbine have been

synthesized and evaluated to improve selectivity and reduce off-target effects.

Quantitative Comparison of Yohimbine Analogs
The following table summarizes the binding affinities and selectivity of various Yohimbine

analogs for the α2A-adrenergic receptor (ADRA2A).
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Compound
ADRA2A
Affinity (Ki,
nM)

ADRA1A/ADR
A2A Selectivity
Index

ADRA2B/ADR
A2A Selectivity
Index

Reference

Yohimbine ~5-10 1 1 [1][2]

Rauwolscine ~1.8-10 - - [3][4]

11-OH-

Yohimbine

Lower than

Yohimbine
- - [5]

10-OH-

Yohimbine

Lower than 11-

OH-Yohimbine
- - [5]

Compound 4n ~8.8 (Kd) >556 >226 [1]

Compound 4g - >5 - [2]

Compound 4l - >5 - [2]

Compound 4m - >5 - [2]

Note: '-' indicates data not available in the cited sources. Ki and Kd are measures of binding

affinity, where a lower value indicates higher affinity. The selectivity index represents the ratio of

binding affinities, with a higher value indicating greater selectivity for ADRA2A over other

receptor subtypes.

Reserpine Analogs as VMAT2 Inhibitors
Reserpine and its analogs are potent inhibitors of VMAT2, a transporter responsible for loading

monoamines into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of

neurotransmitters.

Quantitative Comparison of Reserpine and Related
VMAT2 Inhibitors
This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations

(IC50) for Reserpine and other notable VMAT2 inhibitors.
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Compound
VMAT2 Affinity (Ki,
nM)

VMAT2 Inhibition
(IC50, nM)

Reference

Reserpine ~0.5-1 ~25 [6][7]

Dihydrotetrabenazine

(DTBZ)
~1-26 - [8][9]

(+)-TBZ 4.47 - [10]

(-)-TBZ 36,400 - [10]

(+)-2-DHTBZ 3.96 - [10]

(+)-4-DHTBZ 71.1 - [10]

(-)-4-DHTBZ 4630 - [10]

Reserpic Acid ~10,000 - [1]

Note: '-' indicates data not available in the cited sources. Ki and IC50 are measures of inhibitory

potency, where a lower value indicates greater potency.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Alpha-2 Adrenergic Receptor Binding Assay ([³H]-
Rauwolscine)
This protocol describes a radioligand binding assay to determine the affinity of test compounds

for the α2-adrenergic receptor.

Materials:

Cell membranes expressing the human α2A-adrenergic receptor.

[³H]-Rauwolscine (specific activity ~70-85 Ci/mmol).

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds (Yohimbine analogs).

Non-specific binding control: 10 µM Phentolamine or unlabeled Yohimbine.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare cell membranes and dilute to a final protein concentration of 50-100 µ g/well .

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Rauwolscine (final concentration

~1-2 nM), and 50 µL of test compound at various concentrations. For total binding, add 50 µL

of binding buffer instead of the test compound. For non-specific binding, add 50 µL of the

non-specific binding control.

Add 50 µL of the diluted cell membrane preparation to each well.

Incubate the plate at 25°C for 60-90 minutes.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to

equilibrate.

Quantify the radioactivity using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the Ki values for the test compounds using the Cheng-Prusoff equation.[11]

VMAT2 Binding Assay ([³H]-Dihydrotetrabenazine)
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This protocol outlines a radioligand binding assay to measure the affinity of compounds for

VMAT2.

Materials:

Rat striatal tissue homogenates or cell lines expressing VMAT2.

[³H]-Dihydrotetrabenazine ([³H]-DTBZ) (specific activity ~50-60 Ci/mmol).

Assay buffer: 100 mM potassium tartrate, 0.1 mM EDTA, 5 mM MgCl2, 1.7 mM ascorbic

acid, pH 7.4.

Wash buffer: Ice-cold assay buffer.

Test compounds (Reserpine analogs).

Non-specific binding control: 10 µM Tetrabenazine or Reserpine.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare tissue homogenates to a final protein concentration of 100-200 µ g/well .

In a 96-well plate, add 25 µL of test compound at various concentrations, 25 µL of [³H]-DTBZ

(final concentration ~2-3 nM), and 200 µL of tissue homogenate. For total binding, add 25 µL

of assay buffer instead of the test compound. For non-specific binding, add 25 µL of the non-

specific binding control.

Incubate the plate at room temperature for 60-120 minutes.

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5%

polyethyleneimine.

Wash the filters three times with 4 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and vortex.

Measure radioactivity using a liquid scintillation counter.

Calculate specific binding and determine the Ki values for the test compounds.[7][12]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for

Yohimbine and Reserpine analogs.
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α2-Adrenergic receptor signaling pathway and antagonism by Yohimbine analogs.
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Mechanism of VMAT2 and its inhibition by Reserpine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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